Unii-9DD4nxs7RD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

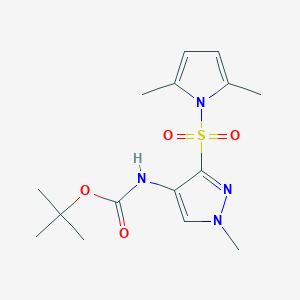

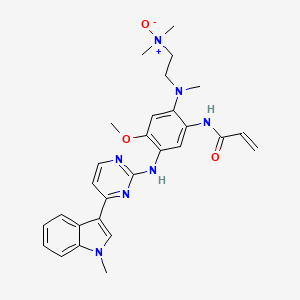

“Unii-9DD4nxs7RD” is a unique ingredient identifier for a specific substance . The formula for this substance is C28H33N7O3 . It is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .

Molecular Structure Analysis

The IUPAC name for “Unii-9DD4nxs7RD” is 2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide. The molecular weight is 515.61. For a detailed structure analysis, techniques such as nanopore long-read RNA sequencing and machine learning can be used .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Application Summary

Osimertinib metabolite M1, also known as AZ5104, is a potent, selective, irreversible inhibitor of EGFR-sensitizing (exon 19 and L858R) and T790M-resistant mutation . It has shown profound and sustained tumor regressions in in vivo xenograft and transgenic disease models .

Methods and Procedures

In the study, Osimertinib was dosed in xenografted models of EGFR-driven cancers. In one set of experiments, changes in phosphorylated EGFR were measured to confirm target engagement. In a second set of efficacy studies, the resulting changes in tumor volume over time after repeat dosing of osimertinib were observed .

Results and Outcomes

The study found that the model was able to describe the pharmacokinetics, pharmacodynamics, and efficacy in A431, PC9, and NCI-H1975 xenografts, with the differences in sensitivity described by the varying potency against wild-type, sensitizing, and T790M-mutant EGFR and the phosphorylated EGFR reduction required to reduce tumor volume .

Pharmacokinetics

Application Summary

Osimertinib is metabolized to an active des-methyl metabolite, AZ5104, in vivo. Understanding the disposition of Osimertinib and its metabolite AZ5104 is crucial for its effective use as a single agent and in combination therapy .

Methods and Procedures

Recombinant cytochrome P450s and liver microsomal preparations were used to identify novel pathways of osimertinib metabolism in vitro. A panel of knockout and mouse lines humanized for pathways of drug metabolism were used to establish the relevance of these pathways in vivo .

Results and Outcomes

The study discovered a novel pathway of osimertinib disposition involving CPY1A1. Modulation of CYP1A1/CYP1A2 levels markedly reduced parent drug concentrations, significantly altering metabolite pharmacokinetics (PK) in humanized mice in vivo .

Leptomeningeal Metastases Treatment

Application Summary

Osimertinib has been used to treat patients with EGFR-mutated non-small cell lung cancer (NSCLC) who have developed leptomeningeal metastases (LM). The treatment aims to overcome osimertinib resistance by focusing on alterations in the tumor microenvironment .

Methods and Procedures

A retrospective study was conducted on the prognosis of different treatments after osimertinib resistance. An in vivo experiment was carried out using a humanized mouse model. Single-cell transcriptome sequencing (scRNA-seq) of tumor tissue from the treatment groups was performed to explore the mechanisms of tumor microenvironment changes .

Results and Outcomes

The study found that osimertinib plus anlotinib could improve the prognosis of patients with progressed disease on second-line osimertinib treatment. This may be due to increased T cell infiltration and TAM remodeling via VEGF-VEGFR blockage .

First-Line Therapy for Metastatic Disease

Application Summary

Osimertinib, due to its low toxicity and high level of brain penetration, is currently being explored as a first-line therapy for metastatic disease .

Methods and Procedures

The FLAURA trial demonstrated a longer median progression-free survival (mPFS) with osimertinib compared to first-generation EGFR-TKI .

Results and Outcomes

The updated analysis of overall survival (OS) from the FLAURA trial confirmed the efficacy of osimertinib with a median OS (mOS) of 38.6 months .

Propiedades

IUPAC Name |

2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBAQJFXRBFPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osimertinib metabolite M1 | |

CAS RN |

1975982-94-5 |

Source

|

| Record name | 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.